(+/-)-クロピドグレル硫酸塩

概要

説明

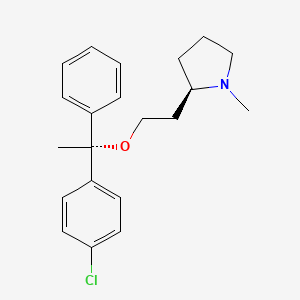

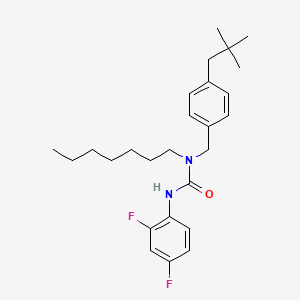

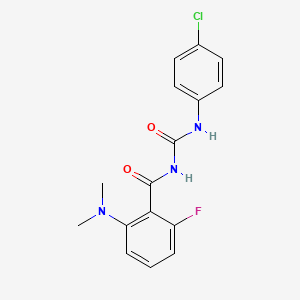

Potent, selective P2Y12 antagonist. Potent antithrombotic drug that inhibits ADP-induced platelet aggregation. Clopidogrel is not active in vitro and is the precursor to an active metabolite formed in the liver.

Potent, selective P2Y12 antagonist. Potent antithrombotic drug that inhibits ADP-induced platelet aggregation. Clopidogrel is not active in vitro and is the precursor to an active metabolite formed in the liver.

Clopidogrel Sulfate is a P2Y12 receptor antagonist used to treat coronary artery disease and peripheral vascular disease and to prevent myocardial infarction and stroke.

科学的研究の応用

抗血小板薬

クロピドグレル硫酸塩は、血栓、脳卒中、心筋梗塞のリスクを低下させる抗血小板薬として広く使用されています . これは、血小板のプリン作動性P2Y12受容体を選択的かつ不可逆的に阻害することにより、アデノシン二リン酸仲介血小板活性化および凝集を阻害します .

ラセミ体クロピドグレルの速度論的分割

研究者は、ラセミ体クロピドグレルカルボン酸を、カンジダ・ルゴサ由来のリパーゼと、イオン液体を含む二相反応媒体を使用して速度論的分割することにより、治療法として市販されている(S)-クロピドグレルを取得する方法を開発しました .

胃滞留浸透圧製剤

クロピドグレル硫酸塩は、胃滞留浸透圧製剤の開発に使用されてきました。 この製剤は、胃への薬物の長時間の滞留を促進し、ゼロ次速度で薬物を放出します .

酸化機械化学的分解

クロピドグレル硫酸水素塩をモデル化合物として使用した、医薬品の有効成分(API)の強制酸化機械化学的分解方法が示されています .

選択的酸化

過ヨウ素酸塩(PMS)とハロゲン化ナトリウム(NaX)から生成された反応性ハロゲン種(HOX)によるクロピドグレル硫酸水素塩(CLP)の選択的変換が説明されています .

分解プロファイルの予測

クロピドグレル硫酸塩は、医薬品の有効成分の分解プロファイルを予測するための新しい概念に使用されています。 この概念には、ボールミルを使用することが含まれます .

作用機序

Target of Action

Clopidogrel bisulfate is an antiplatelet agent . Its primary target is the P2Y12 component of ADP receptors on the platelet surface . These receptors play a crucial role in platelet activation and aggregation, which are key steps in the formation of blood clots .

Mode of Action

Clopidogrel bisulfate is a prodrug, which means it requires in vivo biotransformation to become active . The active metabolite of clopidogrel bisulfate irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface . This action prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The effectiveness of clopidogrel bisulfate is dependent on its conversion to an active metabolite by the cytochrome P450 (CYP) system, principally CYP2C19 . This conversion is a crucial part of the drug’s biochemical pathway. Genetic polymorphisms in the genes encoding for cyp2c19 can affect the pharmacokinetics of clopidogrel, leading to variability in treatment response .

Pharmacokinetics

Clopidogrel bisulfate’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, approximately 85% of the clopidogrel prodrug is hydrolyzed by esterase into an inactive form, leaving only 15% of clopidogrel transforming to the active metabolite by the hepatic cytochrome P450 (CYP450) system . The active metabolite has a half-life of about 7-8 hours .

Result of Action

The result of clopidogrel bisulfate’s action is a reduction in platelet aggregation, which decreases the risk of blood clot formation . This is particularly beneficial in preventing recurrent atherothrombotic events in patients with acute coronary syndrome (ACS) and in those undergoing percutaneous coronary intervention (PCI) .

Action Environment

The action of clopidogrel bisulfate can be influenced by various environmental factors. For instance, the stability of polymorphic and amorphous forms of clopidogrel bisulfate can be affected by microenvironment pH, humidity, and temperature . Additionally, non-genetic factors such as demographics, disease complications, and drug-drug interactions can impair the antiplatelet effect of clopidogrel .

特性

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEODCTUSIWGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046024 | |

| Record name | Clopidogrel hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135046-48-9 | |

| Record name | (±)-Clopidogrel bisulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135046-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clopidogrel hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester sulfate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

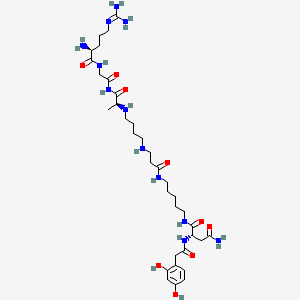

![[4-[[(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl [(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] carbonate](/img/structure/B1669145.png)

![4-[[5-[(3,5-Dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]-1-ethylpyrazole-3-carboxamide](/img/structure/B1669162.png)